molecular formula C11H10O4 B3068370 5,6-Dimethoxy-1,2-indanedione CAS No. 42337-64-4

5,6-Dimethoxy-1,2-indanedione

Cat. No. B3068370
CAS RN: 42337-64-4
M. Wt: 206.19 g/mol
InChI Key: RKVYZYHBLAMLDG-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1,2-indanedione, also known as 5,6-dimethoxy-1H-indene-1,2 (3H)-dione, is a compound with the molecular formula C11H10O4 . It has a molecular weight of 206.19 g/mol . This compound is used in various applications, including the detection of latent fingerprints on porous surfaces .


Synthesis Analysis

The synthesis of 5,6-Dimethoxy-1,2-indanedione derivatives has been carried out via its Schiff’s base using 2-cyanoacetohydrazide followed by cyclization with 2-arylidenemalononitrile in the presence of a catalytical amount of piperidine . Another method involves knovenagel condensation .


Molecular Structure Analysis

The structure of 5,6-Dimethoxy-1,2-indanedione has been elucidated using various spectroscopic tools . The IUPAC name for this compound is 5,6-dimethoxy-3H-indene-1,2-dione .


Chemical Reactions Analysis

5,6-Dimethoxy-1,2-indanedione has been used in the detection of latent fingerprints on porous surfaces . It reacts with the amino acid fraction of latent fingerprints to develop clear, stable, pink-colored fingerprints which are fluorescent in nature .


Physical And Chemical Properties Analysis

5,6-Dimethoxy-1,2-indanedione has a molecular weight of 206.19 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its lipophilicity . The compound has a topological polar surface area of 52.6 Ų .

Scientific Research Applications

1. Detection of Latent Fingerprints on Porous Surfaces 5,6-Dimethoxy-1,2-indanedione has been evaluated for its ability to detect latent prints on porous surfaces . It has been found to have lower detection limits for glycine . The carrier solvent used was found to affect the quality of the prints developed .

Superior Luminescence

In HFE 7100, 5,6-Dimethoxy-1,2-indanedione gave superior luminescence to DFO after zinc salt treatment and cooling with liquid nitrogen . Both of these improve the luminescence of prints developed with 1,2-indanediones .

Cost-Effective Alternative to DFO

5,6-Dimethoxy-1,2-indanedione could offer less expensive but effective alternatives to DFO . With further optimization, the new reagents may supersede DFO as the method of choice for the detection of latent fingerprints on porous surfaces .

Optimum Conditions for Application

Research has examined the optimum conditions for the application of 5,6-Dimethoxy-1,2-indanedione . Comparisons of prints developed under various conditions determined the optimum development conditions for the new reagents .

Use in Fingermark Reagent

5,6-Dimethoxy-1,2-indanedione has been optimized and evaluated for use as a fingermark reagent . It has been found to be at least as sensitive as DFO, with some research showing higher sensitivity for 5,6-Dimethoxy-1,2-indanedione as opposed to DFO .

6. Detection of Fingermarks on Various Surfaces 5,6-Dimethoxy-1,2-indanedione has been used to detect the fingerprints developed on a variety of high- and low-quality porous and semi-porous surfaces . More fingermarks were developed using this reagent on real samples than both DFO and ninhydrin and a combination of the two reagents .

Safety And Hazards

When handling 5,6-Dimethoxy-1,2-indanedione, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray. Protective gloves, clothing, and eye/face protection should be worn. It should only be used outdoors or in a well-ventilated area .

Future Directions

With further optimization, 5,6-Dimethoxy-1,2-indanedione could potentially supersede DFO as the method of choice for the detection of latent fingerprints on porous surfaces . This suggests that future research could focus on improving the efficiency of this compound in fingerprint detection.

properties

IUPAC Name

5,6-dimethoxy-3H-indene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-9-4-6-3-8(12)11(13)7(6)5-10(9)15-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVYZYHBLAMLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=O)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxy-1,2-indanedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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